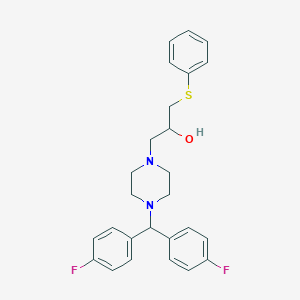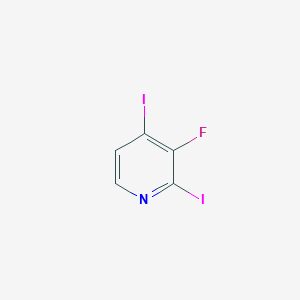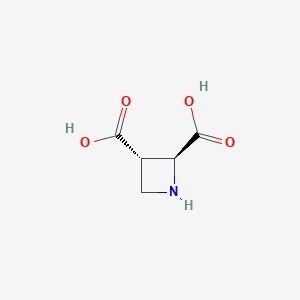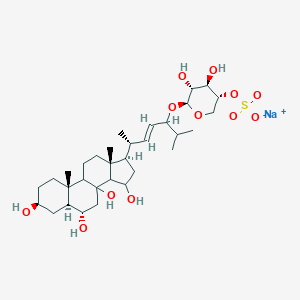
Luridoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luridoside B is a natural compound that belongs to the iridoid glycoside family. It is found in various plants, including the species of the genus Lonicera, commonly known as honeysuckle. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Luridoside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate various antioxidant enzymes. It also modulates the activity of various inflammatory mediators, including cytokines and chemokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It also has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
Luridoside B has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant extracts. It has been extensively studied, and its therapeutic properties have been well established. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and its availability may be limited. It also has low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for research on Luridoside B. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of its mechanism of action. Further studies are also needed to determine its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
In conclusion, this compound is a natural compound that has potential therapeutic properties. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumor activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research is needed to determine its potential therapeutic applications and to optimize its dosage and administration.
Synthesis Methods
Luridoside B can be synthesized from the plant extract of Lonicera japonica. The plant material is extracted with a suitable solvent, and the extract is then purified using various chromatographic techniques. The purified compound is then characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
Luridoside B has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have neuroprotective and cardioprotective effects.
properties
CAS RN |
151041-64-4 |
|---|---|
Molecular Formula |
C32H53NaO12S |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(E,6R)-2-methyl-6-[(3S,5S,6S,10S,13R,15R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-en-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C32H54O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h6-7,16-29,33-38H,8-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/b7-6+;/t17-,18+,19-,20-,21-,22+,23?,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |
InChI Key |
NYPVHAXIVOLELA-SXFTYCSESA-M |
Isomeric SMILES |
C[C@H](/C=C/C(C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@H](C3[C@@]2(CCC4C3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |
SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
synonyms |
luridoside B luridoside-B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




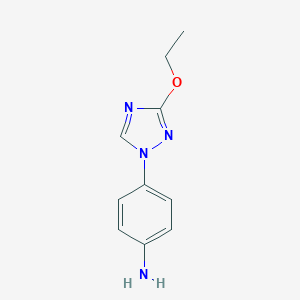
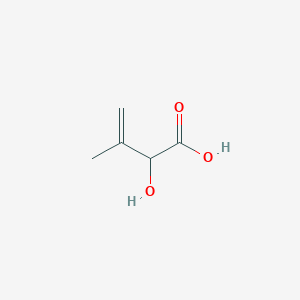

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)


